molecular formula C14H18N4O2 B12136036 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12136036
M. Wt: 274.32 g/mol
InChI Key: FAQHOTZZEASTMR-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its structure features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Butanamide Group: This step involves the reaction of the triazole intermediate with a butanoyl chloride or butanoic acid derivative under basic conditions.

    Introduction of the 4-ethylphenoxy Group: The final step involves the nucleophilic substitution reaction where the triazole-butanamide intermediate reacts with 4-ethylphenol in the presence of a suitable base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.

    Process Optimization: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable, bioactive compounds.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical interactions due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites in proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ethylphenoxy)-N-(1H-1,2,3-triazol-4-yl)butanamide: Similar structure but with a different triazole isomer.

    4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)pentanamide: Similar structure but with a longer carbon chain.

    4-(4-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-(4-ethylphenoxy)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the phenoxy ring and the butanamide chain linked to the triazole ring provide a unique set of interactions and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(4-ethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C14H18N4O2/c1-2-11-5-7-12(8-6-11)20-9-3-4-13(19)17-14-15-10-16-18-14/h5-8,10H,2-4,9H2,1H3,(H2,15,16,17,18,19)

InChI Key

FAQHOTZZEASTMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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